
substance P and its interaction with immune
cells

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Substance P

Cat. No.: B081579 Get Quote

An In-depth Technical Guide to the Interaction of Substance P with Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction
Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family,

first identified for its role as a neurotransmitter in pain transmission and neurogenic

inflammation [5, 4]. It is encoded by the TAC1 gene and exerts its primary effects by binding to

the high-affinity neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR) [3, 5, 9].

Beyond the nervous system, SP and NK-1R are expressed by a wide range of non-neuronal

cells, including numerous immune cell populations [3, 8, 9]. The SP/NK-1R axis represents a

critical nexus in the communication between the nervous and immune systems, modulating

immune cell activation, proliferation, migration, and cytokine production [1, 12, 18]. This

interaction is a key driver of neurogenic inflammation, characterized by vasodilation and

increased vascular permeability, and plays a significant role in the pathophysiology of various

inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and rheumatoid

arthritis [2, 3, 8]. This guide provides a detailed overview of the molecular mechanisms, cellular

consequences, and experimental methodologies related to the interaction of Substance P with

the immune system.

Substance P and the Neurokinin-1 Receptor (NK-1R)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 18 Tech Support

https://www.benchchem.com/product/b081579?utm_src=pdf-interest
https://www.benchchem.com/product/b081579?utm_src=pdf-body
https://www.benchchem.com/product/b081579?utm_src=pdf-body
https://www.benchchem.com/product/b081579?utm_src=pdf-body
https://www.benchchem.com/product/b081579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-

Phe-Phe-Gly-Leu-Met (RPKPQQFFGLM)[1]. Its biological effects are primarily mediated

through the NK-1R.

NK-1R Isoforms: The NK-1R exists in two main isoforms generated by alternative splicing of

the TAC1R gene:

Full-length NK-1R (NK-1R-F): A 407-amino acid protein that couples to G-proteins to initiate

downstream signaling cascades[2].

Truncated NK-1R (NK-1R-T): This isoform lacks a significant portion of the C-terminal

intracellular domain. It exhibits different signaling properties, including impaired

desensitization and internalization, potentially leading to more sustained cellular

responses[3].

The differential expression of these isoforms on various immune cells can lead to distinct

functional outcomes upon SP stimulation[3][4]. For example, human peripheral blood

monocytes primarily express NK-1R-T and do not mobilize calcium in response to SP alone,

whereas differentiation into macrophages is associated with the expression of NK-1R-F and a

restored calcium response.

Core Signaling Pathways
The binding of Substance P to NK-1R initiates a cascade of intracellular signaling events that

are highly dependent on the cell type and receptor isoform expressed.

Canonical G-Protein Coupled Signaling
As a typical GPCR, the NK-1R, upon SP binding, activates heterotrimeric G-proteins, primarily

Gq and Gs. This activation leads to the stimulation of key effector enzymes and the generation

of second messengers:

Phospholipase C (PLC) Activation: Gq activation stimulates PLC, which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG).
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Second Messenger Action: IP3 triggers the release of Ca²⁺ from intracellular stores, while

DAG activates Protein Kinase C (PKC).

Adenylate Cyclase Activation: Gs activation stimulates adenylate cyclase, leading to the

production of cyclic adenosine monophosphate (cAMP).

These initial events trigger multiple downstream kinase cascades that ultimately regulate gene

expression and cellular function.
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Canonical Substance P / NK-1R G-protein signaling pathway.

MAPK and NF-κB Signaling in Macrophages

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 18 Tech Support

https://www.benchchem.com/product/b081579?utm_src=pdf-body-img
https://www.benchchem.com/product/b081579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In macrophages, SP is a potent activator of inflammatory responses. A key mechanism

involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.

SP stimulation activates ERK1/2 and p38 MAPK pathways, but not the JNK pathway.

The activation of ERK1/2 and p38 is crucial for the subsequent activation of the transcription

factor NF-κB.

This leads to the nuclear translocation of the phosphorylated p65 subunit of NF-κB.

Activated NF-κB then drives the transcription of pro-inflammatory chemokines, such as

Macrophage Inflammatory Protein-2 (MIP-2) and Monocyte Chemoattractant Protein-1

(MCP-1).
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SP-induced MAPK and NF-κB activation in macrophages.

PI3K/Akt/mTOR Signaling and Macrophage Polarization
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Substance P can also play a role in tissue repair by directly inducing the polarization of pro-

inflammatory (M1) macrophages towards an anti-inflammatory, tissue-repairing M2-like

phenotype. This process is distinct from canonical M2 polarization by IL-4 or IL-10 and is

mediated by the PI3K/Akt/mTOR pathway.

SP binding to NK-1R directly activates the PI3K/Akt/mTOR/S6 Kinase signaling cascade.

This activation leads to the upregulation of M2 markers such as Arginase-1, CD163, and

CD206.

Notably, this SP-induced polarization can override the M1-skewing effects of potent pro-

inflammatory cytokines like IFNγ.
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SP-induced M2 macrophage polarization via PI3K/Akt/mTOR.

Interaction with Specific Immune Cells
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Substance P modulates the function of nearly all major immune cell types, highlighting its

pleiotropic role in immunity.

Macrophages
SP significantly impacts macrophage function, including phagocytosis, migration, and mediator

release. It enhances phagocytosis in human neutrophils and macrophages and stimulates the

production of reactive oxygen intermediates. Furthermore, SP acts as a chemoattractant and

induces the production of various chemokines, contributing to the recruitment of other immune

cells to sites of inflammation.

T Lymphocytes
SP has a complex and context-dependent effect on T cells. It generally promotes T cell

proliferation, likely through the upregulation of Interleukin-2 (IL-2) expression. SP can also

influence T helper (Th) cell differentiation. For instance, in murine schistosomiasis models, SP

binding to NK-1R on T cells induces the production of the Th1 cytokine IFN-γ, without affecting

Th2 cytokines like IL-4 and IL-5. It has also been shown to promote the generation of human

memory Th17 cells from committed CD4+ memory T cells.

Mast Cells
Mast cells, which are key players in allergic reactions and neurogenic inflammation, are highly

responsive to SP. They are often found in close proximity to SP-releasing nerve fibers. SP is a

potent trigger for mast cell degranulation, leading to the release of pre-formed inflammatory

mediators such as histamine, proteases (e.g., tryptase), and various cytokines. This activation

can occur through both the classical NK-1R and, more recently identified, the Mas-related G

protein-coupled receptor X2 (MRGPRX2), which is particularly important in human mast cells.

Other Immune Cells
Neutrophils: SP enhances chemotaxis and phagocytosis.

Natural Killer (NK) Cells: SP can inhibit NK cell cytotoxicity by interfering with activation-

induced ERK phosphorylation and abbreviating the intracellular calcium increase following

target cell engagement. However, other reports suggest it can enhance cytotoxicity by

upregulating perforin and granzyme production.
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Dendritic Cells (DCs): SP can be secreted by dendritic cells and acts as a key mediator in

inflammatory diseases.

Quantitative Data Summary
The following tables summarize key quantitative data on the effects of Substance P on

immune cells, as cited in the literature.

Table 1: Effect of Substance P on T Lymphocyte Function

Parameter Cell Type
SP
Concentration

Effect Reference

Proliferation
Human
Lymphocytes

10⁻⁷ M

Slightly
enhanced
response to
PHA and
Concanavalin
A

IL-2 mRNA

Expression
Jurkat T cells 10⁻¹² M

Optimal

enhancement of

IL-2 mRNA

expression

| IL-2 Secretion | Human T cells | 10⁻¹² M | Enhanced IL-2 secretion in activated cells | |

Table 2: Effect of Substance P on Macrophage and Monocyte Function

Parameter Cell Type
SP
Concentration

Effect Reference

Chemokine
Production

Murine
Macrophages

Nanomolar
(nM) range

Elicited
production of
MIP-2 and
MCP-1
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| M2 Polarization | GM-CSF-differentiated macrophages | Not specified | Induced M2-like

phenotype (M2sp) | |

Table 3: Effect of Substance P on Mast Cell Degranulation

Parameter Cell Type
SP
Concentration
(EC₅₀)

Effect Reference

Degranulation
(β-
hexosaminida
se release)

LAD2 human
mast cells

5.9 µM
Triggered
degranulation

| Ca²⁺ Mobilization | LAD2 human mast cells | 1.8 µM | Stimulated calcium mobilization | |

Table 4: Effect of Substance P on Cytokine Production In Vivo and In Vitro

Parameter
Model / Cell
Type

SP Dose /
Concentration

Effect Reference

IL-1β, IL-6, KC,
NGF levels

In vivo (mouse
hind paw)

1 µg
(intraplantar)

Significant
elevation at 2
hours post-
injection

IL-1β, IL-6, IL-8

Human Annulus

Fibrosus (AF) &

Nucleus

Pulposus (NP)

cells

Not specified

Significant

upregulation of

expression

| RANTES, TNF | Human Annulus Fibrosus (AF) cells | Not specified | Significant upregulation

of expression | |

Experimental Protocols & Workflows
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This section provides detailed methodologies for key experiments used to study the interaction

between Substance P and immune cells.

Protocol: Measurement of SP-induced Cytokine Release
by ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for

quantifying the concentration of Substance P itself or an indirect ELISA for measuring

cytokines released by cells in response to SP. The workflow for a competitive ELISA to

measure SP is shown below.

Principle: This assay is based on the competitive binding technique. SP in a sample competes

with a fixed amount of horseradish peroxidase (HRP)-labeled SP for binding sites on a

monoclonal antibody coated onto a microplate. The intensity of the color developed is inversely

proportional to the concentration of SP in the sample.

Methodology:

Sample Preparation: Collect cell culture supernatants, serum, or plasma. For serum/plasma,

add a protease inhibitor (e.g., aprotinin to a final concentration of 0.014 TIU/mL) within 5

minutes of collection to prevent SP degradation. Centrifuge samples to remove debris.

Assay Procedure (based on commercial kits):

Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-

coated microplate.

Add 50 µL of HRP-labeled SP conjugate to each well.

Cover the plate and incubate for 3 hours at room temperature on a horizontal orbital

microplate shaker.

Wash the wells multiple times with the provided wash buffer to remove unbound

components.

Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at

room temperature, protected from light.
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Add 50 µL of stop solution to each well to terminate the reaction.

Read the absorbance at 450 nm within 30 minutes.

Data Analysis: Generate a standard curve by plotting the absorbance of the standards

against their known concentrations. Use this curve to determine the concentration of SP in

the unknown samples.
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Workflow for a competitive ELISA to measure Substance P.

Protocol: Mast Cell Degranulation Assay
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Principle: Mast cell degranulation can be quantified by measuring the activity of the granular

enzyme β-hexosaminidase released into the cell culture supernatant upon stimulation. The

percentage of release is calculated relative to the total enzyme content in lysed, unstimulated

cells.

Methodology:

Cell Culture: Culture human mast cells (e.g., LAD2 cell line) in appropriate media.

Stimulation:

Wash cells and resuspend in a buffer (e.g., Tyrode's buffer).

Aliquot cells into a 96-well plate.

Add varying concentrations of Substance P to the wells to stimulate degranulation.

Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 0.5%

Triton X-100).

Incubate for 30 minutes at 37°C.

Enzyme Assay:

Centrifuge the plate to pellet the cells.

Transfer an aliquot of the supernatant from each well to a new plate.

Add the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well

containing the supernatant.

Incubate for 1-2 hours at 37°C.

Stop the reaction by adding a high-pH stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃).

Data Analysis:

Read the absorbance at 405 nm.
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Calculate the percentage of β-hexosaminidase release for each sample using the formula:

(OD_Sample - OD_Blank) / (OD_TotalLysis - OD_Blank) * 100.

Start: Mast Cell Culture
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2. Stimulate with Substance P
(Incubate 30 min, 37°C)

3. Centrifuge plate to
pellet cells

4. Transfer supernatant
to new plate

5. Add β-hexosaminidase
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6. Incubate 1-2 hrs, 37°C
(Enzymatic Reaction)

7. Add Stop Solution

8. Read Absorbance
at 405 nm

End: Calculate % Release
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Workflow for mast cell degranulation assay.
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Conclusion
Substance P is a multifaceted neuropeptide that functions as a potent immunomodulator,

bridging the nervous and immune systems. Its interactions with immune cells—primarily

through the NK-1R—drive a wide array of pro-inflammatory and, in some contexts, tissue-

reparative responses. SP activates macrophages and mast cells, influences T cell

differentiation, and orchestrates immune cell trafficking through the induction of chemokines.

The signaling pathways it triggers are complex, involving canonical G-protein signaling as well

as specific kinase cascades like the MAPK and PI3K/Akt pathways. Given its central role in the

pathophysiology of numerous inflammatory disorders, the SP/NK-1R axis remains a compelling

target for therapeutic intervention. The development of specific and potent NK-1R antagonists

continues to be an active area of research for the management of neurogenic inflammation and

associated diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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